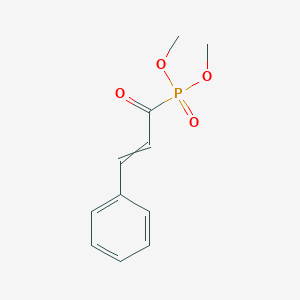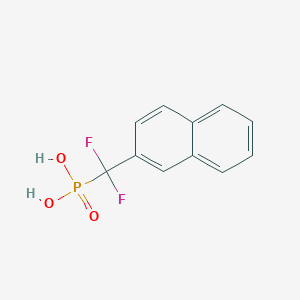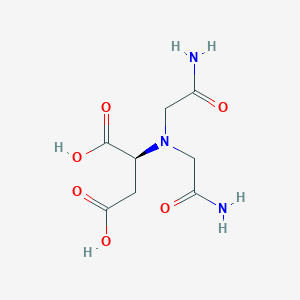
N,N-Bis(2-amino-2-oxoethyl)-L-aspartic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(2-amino-2-oxoethyl)-L-aspartic acid is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes two amino groups and two oxoethyl groups attached to an L-aspartic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-amino-2-oxoethyl)-L-aspartic acid typically involves the reaction of L-aspartic acid with ethyl chloroformate and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Protection of the carboxyl group: L-aspartic acid is first reacted with ethyl chloroformate to protect the carboxyl group.
Formation of the intermediate: The protected L-aspartic acid is then reacted with ammonia to form the intermediate compound.
Deprotection and purification: The intermediate compound is deprotected to yield this compound, which is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
N,N-Bis(2-amino-2-oxoethyl)-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted derivatives depending on the electrophile used.
科学的研究の応用
N,N-Bis(2-amino-2-oxoethyl)-L-aspartic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of N,N-Bis(2-amino-2-oxoethyl)-L-aspartic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N,N-Bis(2-amino-2-oxoethyl)ethanediamide
- N,N-Bis(2-amino-2-oxoethyl)-2-ethyl-2-(N′-hydroxycarbamimidoyl)butanamide
- N,N-Bis(2-amino-2-oxoethyl)-2-bromobutanamide
Uniqueness
N,N-Bis(2-amino-2-oxoethyl)-L-aspartic acid is unique due to its specific structure, which includes an L-aspartic acid backbone This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties
特性
CAS番号 |
161122-41-4 |
|---|---|
分子式 |
C8H13N3O6 |
分子量 |
247.21 g/mol |
IUPAC名 |
(2S)-2-[bis(2-amino-2-oxoethyl)amino]butanedioic acid |
InChI |
InChI=1S/C8H13N3O6/c9-5(12)2-11(3-6(10)13)4(8(16)17)1-7(14)15/h4H,1-3H2,(H2,9,12)(H2,10,13)(H,14,15)(H,16,17)/t4-/m0/s1 |
InChIキー |
NCTYIUIWASEVLB-BYPYZUCNSA-N |
異性体SMILES |
C([C@@H](C(=O)O)N(CC(=O)N)CC(=O)N)C(=O)O |
正規SMILES |
C(C(C(=O)O)N(CC(=O)N)CC(=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12551823.png)

![N,N'-Bis[(anthracen-9-yl)methyl]-N,N'-dipropylmethanediamine](/img/structure/B12551839.png)

![N-[(E)-hydrazinylidenemethyl]-2,4-dimethyl-5-(trifluoromethyl)benzamide](/img/structure/B12551849.png)

![Diethyl 2-[(2-methylpropyl)amino]-2-sulfanylideneethyl phosphate](/img/structure/B12551873.png)
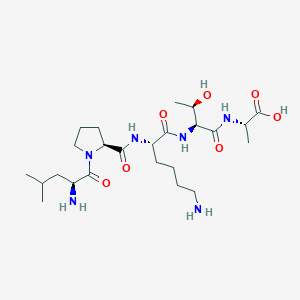
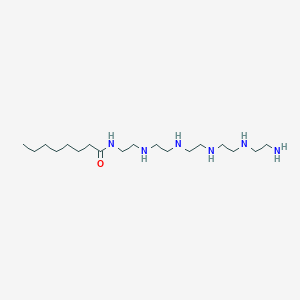
![1,3-Dioxaspiro[5.5]undecan-9-one, 2-phenyl-](/img/structure/B12551892.png)
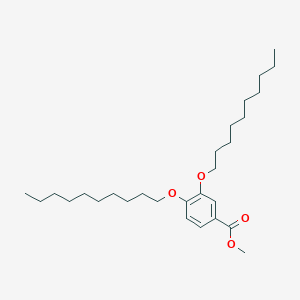
![[2-(Dibenzo[b,d]selenophen-4-yl)phenyl](trimethyl)stannane](/img/structure/B12551915.png)
